N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule characterized by a cyclopenta[d]pyrimidinone core fused with a thioacetamide linkage and a 3-morpholinopropyl substituent. The 3-fluoro-4-methylphenyl group at the acetamide terminus introduces steric and electronic modifications that distinguish it from simpler analogs.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O3S/c1-16-6-7-17(14-19(16)24)25-21(29)15-32-22-18-4-2-5-20(18)28(23(30)26-22)9-3-8-27-10-12-31-13-11-27/h6-7,14H,2-5,8-13,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFAWXFNWOXNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a novel compound with potential applications in medicinal chemistry, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 474.6 g/mol. Its structure includes a morpholinopropyl group and a tetrahydrocyclopentapyrimidine moiety, which are crucial for its biological activity.
Biological Activity Overview
This compound has shown promising results in various biological assays:
-
Anticancer Activity :
- The compound exhibits a broad anticancer spectrum with an IC50 value of 39.21 ± 4.31 µM against NIH3T3 cells, which is less cytotoxic compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 22.36 ± 2.09 µM) and paclitaxel (IC50 = 20.01 ± 2.38 µM) .
- In vitro studies have demonstrated that it can induce apoptosis in A549 lung cancer cells in a concentration-dependent manner .
-
Mechanism of Action :
- The compound's mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for cell survival and proliferation in cancer cells. It effectively inhibits NF-kB DNA binding and nuclear translocation .
- Flow cytometry analysis indicates that treatment leads to increased expression of pro-apoptotic factors such as caspase 3 and Bax .
Study 1: Efficacy in Mouse Xenograft Models
In a preclinical study using mouse xenograft models of human tumors:
- Objective : To evaluate the in vivo efficacy of the compound.
- Results : The compound significantly suppressed tumor growth without causing noticeable toxicity to the host mice.
Study 2: Structure-Activity Relationship (SAR)
A series of derivatives were synthesized to explore the structure-activity relationship:
- Findings : Modifications to the morpholinopropyl moiety enhanced anticancer activity. Compounds with electron-rich aromatic rings showed increased cytotoxicity compared to those with electron-poor substituents .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C24H31FN4O3S |
| Molecular Weight | 474.6 g/mol |
| IC50 (NIH3T3 Cells) | 39.21 ± 4.31 µM |
| IC50 (A549 Cells) | Not specified |
| Mechanism | NF-kB inhibition |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
- Core Structure : Pyridine ring with styryl substituents.
- Key Substituents: 4-Chlorophenyl (electron-withdrawing) and cyano groups.
- Synthesis: Achieved via reflux with ethanol and sodium acetate, yielding 85% .
- Comparison: The chloro substituent enhances electrophilicity compared to the target compound’s fluoro-methyl group.
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ()
- Core Structure: Pyrimidinone with a thioacetamide linkage.
- Key Substituents : Varied N-aryl or benzyl groups.
- Synthesis : Alkylation with 2-chloroacetamides using a 2.6–2.8-fold molar excess of sodium methylate .
- The target’s morpholinopropyl group may enhance solubility compared to simpler alkyl chains.
3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Phthalimide.
- Key Substituents : Chloro and phenyl groups.
- Applications : Used in polymer synthesis (e.g., polyimides) .
- Comparison : The phthalimide core is structurally distinct but shares halogenated aryl motifs. The target’s fluorine atom may reduce metabolic degradation compared to chlorine.
Physicochemical and Functional Properties
- Fluorine vs.
- Morpholinopropyl Group: Introduces basicity and solubility via the morpholine oxygen, contrasting with ’s simpler alkyl/aryl substituents.
- Cyclopenta[d]pyrimidinone Core: Adds ring strain and conformational rigidity compared to pyrimidinones or phthalimides, possibly improving selectivity in biological interactions .
Lumping Strategy and Predictive Tools ()
- Lumping: The cyclopenta[d]pyrimidinone core may be grouped with other fused heterocycles in computational models to predict reactivity or bioactivity .
- Hit Dexter 2.0 : This tool could classify the target compound as "dark chemical matter" if structural promiscuity is predicted, though specific data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
